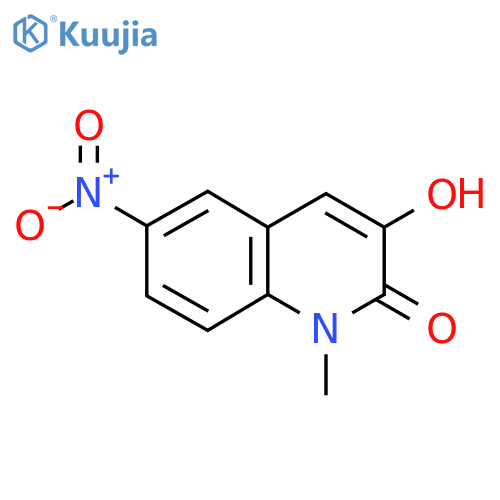Cas no 1394843-51-6 (3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one)

1394843-51-6 structure
商品名:3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one
CAS番号:1394843-51-6
MF:C10H8N2O4
メガワット:220.181522369385
MDL:MFCD31699573
CID:5085257
PubChem ID:133063173
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one
- 3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one
- SCHEMBL20284504
- 3-hydroxy-1-methyl-6-nitroquinolin-2-one
- F75463
- 3-Hydroxy-1-methyl-6-nitro-2(1h)-quinolinone
- EN300-22961712
- DB-136633
- CS-0141251
- 1394843-51-6
-
- MDL: MFCD31699573
- インチ: 1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(13)10(11)14/h2-5,13H,1H3
- InChIKey: VJCMCYSUEGJSKN-UHFFFAOYSA-N
- ほほえんだ: OC1C(N(C)C2C=CC(=CC=2C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 220.04840674g/mol
- どういたいしつりょう: 220.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A757928-100mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 100mg |
$132.0 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1248405-50mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 50mg |
$170 | 2024-06-05 | |
| Enamine | EN300-22961712-10g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 10g |
$5405.0 | 2023-09-15 | ||
| Enamine | EN300-22961712-10.0g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 10.0g |
$5405.0 | 2024-06-20 | |
| Enamine | EN300-22961712-2.5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 2.5g |
$2464.0 | 2024-06-20 | |
| Enamine | EN300-22961712-0.25g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 0.25g |
$1156.0 | 2024-06-20 | |
| Enamine | EN300-22961712-5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 5g |
$3645.0 | 2023-09-15 | ||
| Enamine | EN300-22961712-0.5g |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one |
1394843-51-6 | 95% | 0.5g |
$1207.0 | 2024-06-20 | |
| eNovation Chemicals LLC | Y1248405-1g |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 1g |
$875 | 2024-06-05 | |
| Ambeed | A757928-50mg |
3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one |
1394843-51-6 | 95% | 50mg |
$83.0 | 2025-02-24 |
3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1394843-51-6 (3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1394843-51-6)3-hydroxy-1-methyl-6-nitro-1,2-dihydroquinolin-2-one

清らかである:99%/99%
はかる:250mg/1g
価格 ($):201.0/543.0